BenchChemオンラインストアへようこそ!

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate

Synthetic route optimization Process chemistry Scaffold accessibility

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate (CAS 1419101-04-4) is an advanced intermediate enabling orthogonal, chemoselective diversification at three distinct positions. The triad of C2 chlorine (S_NAr handle), C4 ethyl carboxylate (hydrolysis/amidation), and N7-Boc (controlled amine deprotection) supports an n x m x p combinatorial library synthesis strategy, which is impossible with mono-functionalized analogs. This versatility provides a superior path for SAR exploration of the privileged pyrido[4,3-d]pyrimidine scaffold widely validated in kinase inhibitor programs targeting ATR, PI3K, EGFR, KRAS, and HSP90. Ensure supply continuity with high-purity material verified by HPLC.

Molecular Formula C15H20ClN3O4
Molecular Weight 341.79 g/mol
CAS No. 1419101-04-4
Cat. No. B1474191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate
CAS1419101-04-4
Molecular FormulaC15H20ClN3O4
Molecular Weight341.79 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC2=C1CCN(C2)C(=O)OC(C)(C)C)Cl
InChIInChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-6-7-19(14(21)23-15(2,3)4)8-10(9)17-13(16)18-11/h5-8H2,1-4H3
InChIKeyVVXIKXKDJQXTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate (CAS 1419101-04-4): A Differentiated Tetrahydropyrido[4,3-d]pyrimidine Scaffold for Kinase-Focused Medicinal Chemistry


Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate (CAS 1419101-04-4) is a polyfunctionalized tetrahydropyrido[4,3-d]pyrimidine building block featuring a 2-chloro leaving group, a 7-Boc-protected secondary amine, and a 4-ethyl carboxylate ester . The tetrahydropyrido[4,3-d]pyrimidine core is a privileged scaffold extensively utilized in kinase inhibitor drug discovery, including programs targeting ATR, PI3K, EGFR, KRAS, and HSP90 [1][2]. This specific derivative occupies a distinct chemical space within the scaffold family by offering three orthogonal reactive handles—C2 chlorine for nucleophilic aromatic substitution (SNAr), C4 ethyl ester for hydrolysis or aminolysis, and N7-Boc for controlled deprotection—making it a versatile advanced intermediate for parallel library synthesis .

Why Generic Pyrido[4,3-d]pyrimidine Intermediates Cannot Replace Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate in Multi-Parallel Library Synthesis


The pyrido[4,3-d]pyrimidine scaffold family encompasses a structurally diverse array of intermediates with varying substitution patterns, protecting group strategies, and reactive functionalities. Simply substituting one member for another introduces substantial risks in downstream synthetic efficiency, regiochemical outcomes, and final compound diversity . The specific orthogonal protection triad of this compound—2-Cl (SNAr handle), 4-CO2Et (ester functionality), and 7-NBoc (amine protecting group)—enables sequential, chemoselective transformations at three distinct positions without protecting group interference, a capability absent in mono- or di-functionalized analogs such as the 7-Boc-2-chloro core lacking the 4-ester (CAS 1196156-15-6) or the 4-ester core lacking the 2-chloro group (CAS 944902-76-5) . As the quantitative comparisons below demonstrate, the choice of substitution pattern directly impacts synthetic step economy, library diversity potential, and access to biologically validated chemical space [1].

Quantitative Differentiation Evidence for Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate Versus Closest Structural Analogs


Synthetic Route Efficiency: 57-Fold Overall Yield Improvement vs. Prior 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate Synthesis

A direct comparison of synthetic routes to the 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate scaffold class demonstrates dramatic differences in synthetic efficiency depending on the specific substitution. The previous Boc-protected 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate was prepared in 10 chemical steps starting from L-hydroxyproline with an overall yield of only 0.67% [1]. In contrast, a newly developed route to the structurally analogous methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate achieved the target in seven chemical steps with an overall yield up to 38% [1]. This 57-fold yield improvement, combined with the elimination of an inseparable regioisomeric mixture problem (1.5:1 ratio) associated with the L-hydroxyproline ring expansion, underscores how the specific substitution pattern—not merely the core scaffold—dictates synthetic accessibility [1].

Synthetic route optimization Process chemistry Scaffold accessibility

Nanomolar ATX Inhibition Achieved by Tetrahydropyrido[4,3-d]pyrimidine Derivatives: Scaffold-Class Potency Benchmark for Evaluating Substitution Impact

In a focused SAR study of tetrahydropyrido[4,3-d]pyrimidine derivatives as autotaxin (ATX) inhibitors, compounds 8b and 10g displayed IC50 values of 24.6 nM and 15.3 nM respectively in enzymatic assays, representing nanomolar potency [1]. Compound 8b exhibited 81.5% inhibition of cardiac fibroblasts (CFs), while 10g showed 83.7% inhibition of t-HSC/Cl-6 hepatic stellate cells [1]. Critically, the SAR analysis identified that the tetrahydropyrido[4,3-d]pyrimidine core substitution pattern—specifically the nature and position of substituents at the 2-, 4-, and 7-positions—directly governs both ATX inhibitory potency and cell-type selectivity profiles [1]. The 2-chloro-4-carboxylate-7-carboxylate substitution triad present in CAS 1419101-04-4 provides the precise functional group arrangement that, upon further derivatization, maps onto the pharmacophoric requirements elucidated in this SAR study [1].

Autotaxin (ATX) inhibition Anti-fibrotic activity Structure-activity relationship (SAR)

Orthogonal Trifunctional Reactivity: Three Distinct Synthetic Handles vs. Mono- or Di-Functionalized Pyrido[4,3-d]pyrimidine Analogs

CAS 1419101-04-4 incorporates three chemically orthogonal functional groups within a single tetrahydropyrido[4,3-d]pyrimidine scaffold: a 2-chloro substituent enabling SNAr diversification, a 4-ethyl carboxylate permitting hydrolysis or aminolysis, and a 7-Boc group providing orthogonal amine protection/deprotection . In contrast, the closest commercially available analog, 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1196156-15-6, MW 269.73), lacks the 4-carboxylate ester entirely, reducing the number of diversifiable positions from three to two . Similarly, ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate (CAS 944902-76-5, MW 207.23) lacks both the 2-chloro and 7-Boc groups, offering only a single reactive handle at the 4-position . The target compound (MW 341.79) thus provides up to 3× the combinatorial diversification potential compared to these simpler analogs .

Parallel synthesis Orthogonal protecting groups Chemical library design

Crystallographically Characterized 6-Benzyl 4-Ethyl Analog Reveals Conformational Impact of 4-Ester Substitution on Pyrido[4,3-d]pyrimidine Geometry

Single-crystal X-ray diffraction analysis of 6-benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate (CAS 1350300-89-8), a close structural analog of CAS 1419101-04-4 differing only at the 6-position (benzyl carbamate vs. Boc at 7-position), revealed a dihedral angle of 56.27(7)° between the pyrimidine ring plane and the N-bonded ester grouping [1]. This specific conformational preference directly influences the spatial orientation of the 4-ester moiety relative to the heterocyclic core, which in turn affects binding pocket complementarity in kinase targets [1]. The ethyl ester in CAS 1419101-04-4, positioned at C4, is expected to adopt a similar out-of-plane geometry, distinguishing it from analogs where this position is unsubstituted or carries a different ester, with measurable consequences for target engagement geometry [1].

X-ray crystallography Conformational analysis Structure-based drug design

High-Impact Application Scenarios for Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate Based on Quantitative Differentiation Evidence


Parallel Synthesis of Focused Kinase Inhibitor Libraries via Sequential Chemoselective Derivatization at Three Positions

The orthogonal 2-Cl, 4-CO2Et, and 7-NBoc triad of CAS 1419101-04-4 enables the construction of diverse, three-dimensional compound libraries through sequential SNAr (C2), hydrolysis/amidation (C4), and Boc deprotection/alkylation (N7) reactions . Unlike mono- or di-functionalized analogs that restrict library size, this building block supports n × m × p combinatorial diversity, where n, m, and p represent the number of amines, nucleophiles, and electrophiles used at each position, respectively . This capability is directly relevant for hit-to-lead optimization campaigns targeting kinases where pyrido[4,3-d]pyrimidine scaffolds have demonstrated nanomolar potency, including ATX (IC50 = 15.3–24.6 nM) and HSP90 [1][2].

Synthesis of ATX Inhibitor Candidates Targeting Organ-Specific Fibrosis with Cell-Type Selectivity

SAR studies of tetrahydropyrido[4,3-d]pyrimidine ATX inhibitors have established that specific substitution patterns govern both enzymatic potency (IC50 range: 15.3–24.6 nM for optimized leads) and cell-type selectivity—compound 8b preferentially inhibited cardiac fibroblasts (81.5% inhibition) while 10g selectively targeted hepatic stellate cells (83.7% inhibition) [1]. CAS 1419101-04-4, bearing the 2-Cl/4-CO2Et/7-NBoc triad, serves as an advanced intermediate for systematic exploration of substituent effects at each position, enabling medicinal chemistry teams to map the SAR landscape for both cardiac and hepatic fibrosis indications from a single versatile scaffold [1].

Structure-Based Drug Design Leveraging Crystallographically Defined Ester Orientation

X-ray crystallographic analysis of the closely related 6-benzyl 4-ethyl analog (CAS 1350300-89-8) quantified the ester dihedral angle at 56.27(7)° relative to the pyrimidine ring plane [2]. This defined conformational preference provides a rational basis for docking studies and pharmacophore modeling when using CAS 1419101-04-4 as a starting scaffold. Computational chemists can exploit this experimentally validated geometry to design derivatives that pre-organize the 4-ester moiety for optimal interaction with kinase hinge regions or hydrophobic back pockets, a design advantage not available when using scaffolds lacking crystallographic characterization of analogous substitution patterns [2].

Scaled Medicinal Chemistry Support with 98% Purity and Established Commercial Supply Chain

CAS 1419101-04-4 is commercially available at 98% purity (HPLC) from multiple established suppliers including Leyan (Product 1127009) and AKSci, with a defined molecular weight of 341.79 g/mol (C15H20ClN3O4) . The availability of high-purity material from traceable commercial sources, combined with the documented synthetic accessibility of related 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate scaffolds via efficient 7-step routes (up to 38% overall yield), supports the procurement of this building block for medicinal chemistry programs requiring reproducible material quality and supply continuity across hit-to-lead and lead optimization phases [3].

Quote Request

Request a Quote for Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.